molecular formula C14H10I2 B3361520 2,7-Diiodo-9,10-dihydrophenanthrene CAS No. 92060-26-9

2,7-Diiodo-9,10-dihydrophenanthrene

Cat. No.: B3361520
CAS No.: 92060-26-9
M. Wt: 432.04 g/mol
InChI Key: SFRNNEQIISAZDA-UHFFFAOYSA-N
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Description

2,7-Diiodo-9,10-dihydrophenanthrene is a dihydro derivative of phenanthrene with iodine atoms at positions 2 and 5. While direct references to this compound are absent in the provided evidence, structural analogs such as 2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthrene (compound 4 in ) and 2,5-dihydroxy-4-methoxy-9,10-dihydrophenanthrene (compound 29 in ) are well-documented. These analogs share the 9,10-dihydrophenanthrene backbone but differ in substituent groups (e.g., hydroxy, methoxy, or vinyl), which critically influence their physicochemical properties and bioactivities .

Properties

IUPAC Name

2,7-diiodo-9,10-dihydrophenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10I2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h3-8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRNNEQIISAZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10I2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461479
Record name Phenanthrene, 9,10-dihydro-2,7-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92060-26-9
Record name Phenanthrene, 9,10-dihydro-2,7-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-diiodo-9,10-dihydrophenanthrene typically involves the iodination of 9,10-dihydrophenanthrene. One common method includes the use of iodine (I2) and a suitable oxidizing agent, such as sodium iodide (NaI), in a solvent like dimethylformamide (DMF). The reaction is carried out under controlled conditions to ensure selective iodination at the 2 and 7 positions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2,7-Diiodo-9,10-dihydrophenanthrene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,7-Diiodo-9,10-dihydrophenanthrene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-diiodo-9,10-dihydrophenanthrene involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction can disrupt the enzyme’s function, leading to the inhibition of viral replication in the case of SARS-CoV-2 . The compound’s iodine atoms play a crucial role in its binding affinity and specificity towards the target enzyme .

Comparison with Similar Compounds

Structural and Functional Group Variations

Dihydrophenanthrenes exhibit diverse bioactivities depending on substituent type, position, and electronic effects. Key structural analogs include:

Compound Name Substituents Source/Origin Notable Activities References
2,7-Diiodo-9,10-dihydrophenanthrene 2-I, 7-I Synthetic/Not specified Hypothesized enhanced stability N/A
2,7-Dihydroxy-4-methoxy-9,10-dihydrophenanthrene 2-OH, 4-OCH₃, 7-OH Arundina graminifolia Anti-tumor (Bel-7402, BGC-823)
Juncusol 2-OH, 1-CH₃, 5-vinyl, 7-OH Juncus compressus Antiviral (HSV-2), cytotoxic
2,5-Dihydroxy-4-methoxy-9,10-dihydrophenanthrene 2-OH, 4-OCH₃, 5-OH Orchidaceae species Cytotoxic (HepG2, A549)
Effusol 1-CH₃, 5-vinyl, 7-OH Juncus gerardi Antiproliferative (HeLa)
7-Hydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene 2-OCH₃, 4-OCH₃, 7-OH Arundina graminifolia Anti-inflammatory

Key Observations :

  • Substituent Effects on Bioactivity : Hydroxy and methoxy groups are common in natural dihydrophenanthrenes, contributing to hydrogen bonding and electron-donating effects. For example, juncusol’s antiviral activity against HSV-2 is linked to its 2-OH and vinyl groups . In contrast, iodine’s bulky and electron-deficient nature in 2,7-diiodo derivatives may hinder enzymatic degradation, increasing metabolic half-life .
  • The 2,7-diiodo analog’s planar structure may similarly facilitate intercalation but with altered solubility.
Metabolic Stability and Pathways
  • Natural Analogs : 9,10-Epoxy-9,10-dihydrophenanthrene undergoes metabolic epoxidation, forming dihydrodiols and conjugates with glutathione . Hydroxy-substituted derivatives like effusol are prone to glucuronidation or sulfation, reducing bioavailability .
  • This could prolong systemic exposure compared to hydroxy/methoxy analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Diiodo-9,10-dihydrophenanthrene
Reactant of Route 2
Reactant of Route 2
2,7-Diiodo-9,10-dihydrophenanthrene

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